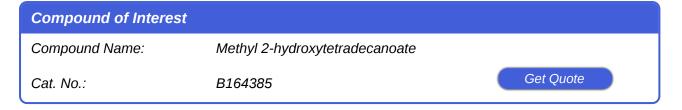


Methyl 2-hydroxytetradecanoate: A Comprehensive Technical Guide on its Role in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxytetradecanoate, the methyl ester of 2-hydroxytetradecanoic acid (a 2-hydroxy long-chain fatty acid), is a molecule of significant interest in the study of metabolic pathways and cellular signaling. While much of the existing research focuses on its free acid form, 2-hydroxytetradecanoic acid, which is an important constituent of sphingolipids, the metabolic fate and specific roles of its methyl ester are intrinsically linked. This technical guide provides an in-depth overview of the biosynthesis, degradation, and signaling roles of 2-hydroxytetradecanoate, with a focus on the underlying enzymatic processes and their implications in health and disease, particularly in cancer. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of key metabolic and signaling pathways.

Introduction

2-Hydroxy fatty acids (2-OHFAs) are a class of lipids characterized by a hydroxyl group at the alpha-carbon of the fatty acid chain. 2-Hydroxytetradecanoic acid, a 14-carbon saturated fatty acid, is a key member of this family. Its methyl ester, **methyl 2-hydroxytetradecanoate**, is often used in experimental settings for ease of delivery and analysis. These molecules are not



merely structural components of complex lipids but are now recognized as active participants in critical cellular processes.

The presence of 2-OHFAs is most prominent in sphingolipids, which are essential components of cell membranes and are involved in signal transduction.[1][2][3] The primary enzyme responsible for the synthesis of 2-OHFAs is Fatty Acid 2-Hydroxylase (FA2H).[4][5] Dysregulation of FA2H and consequently, the levels of 2-OHFAs and their derivatives, has been implicated in several diseases, including neurological disorders and various cancers.[6][7] This guide will delve into the metabolic pathways governing **methyl 2-hydroxytetradecanoate** and its acid form, and explore its emerging role as a signaling molecule, particularly in the context of cancer therapeutics.

Biosynthesis of 2-Hydroxytetradecanoate

The synthesis of 2-hydroxytetradecanoate primarily involves the direct hydroxylation of tetradecanoic acid (myristic acid) at the C-2 position. The key enzyme in this process is Fatty Acid 2-Hydroxylase (FA2H).

The Role of Fatty Acid 2-Hydroxylase (FA2H)

FA2H is a monooxygenase located in the endoplasmic reticulum that catalyzes the stereospecific formation of (R)-2-hydroxy fatty acids.[5] The enzyme utilizes molecular oxygen and a reducing equivalent, typically NADPH, to introduce a hydroxyl group onto the fatty acid chain. The reaction can be summarized as follows:

Tetradecanoic acid + O₂ + NADPH + H⁺ → (R)-2-Hydroxytetradecanoic acid + NADP⁺ + H₂O

The resulting 2-hydroxytetradecanoic acid can then be esterified to form **methyl 2-hydroxytetradecanoate**, often through experimental procedures for analytical purposes.

Quantitative Data on FA2H Activity

While specific kinetic data for FA2H with tetradecanoic acid as a substrate is not readily available, studies on related long-chain fatty acids provide insight into its efficiency.



Enzyme	Substrate	КМ	Reference
Fatty Acid 2- Hydroxylase (FA2H)	Tetracosanoic acid (C24:0)	<0.18 μΜ	[4]

This low Michaelis constant (KM) for a long-chain fatty acid suggests a high affinity of the enzyme for its substrates. It is plausible that FA2H exhibits a similar high affinity for tetradecanoic acid.

Biosynthesis Pathway Diagram



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Biosynthesis of **Methyl 2-hydroxytetradecanoate**.

Degradation of 2-Hydroxytetradecanoate

The primary pathway for the degradation of 2-hydroxy long-chain fatty acids is peroxisomal α -oxidation.[3][8][9] This pathway is distinct from the more common β -oxidation and is crucial for the breakdown of fatty acids with modifications that hinder β -oxidation.

Peroxisomal α-Oxidation Pathway

The degradation of 2-hydroxytetradecanoic acid in the peroxisome involves a series of enzymatic steps:

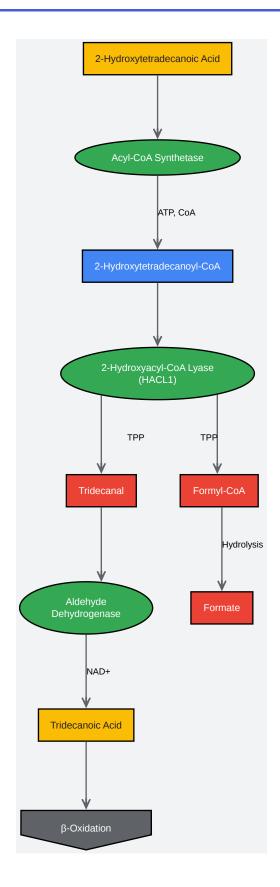
- Activation: 2-Hydroxytetradecanoic acid is first activated to its CoA ester, 2hydroxytetradecanoyl-CoA, by an acyl-CoA synthetase.[10]
- Cleavage: 2-Hydroxytetradecanoyl-CoA is then cleaved by 2-hydroxyacyl-CoA lyase (HACL1), a thiamine pyrophosphate (TPP)-dependent enzyme. This reaction yields formyl-CoA and tridecanal (an aldehyde with one less carbon).[8][10]



- Oxidation: Tridecanal is subsequently oxidized to tridecanoic acid by an aldehyde dehydrogenase.[9]
- Further Metabolism: Tridecanoic acid, an odd-chain fatty acid, can then enter β-oxidation. Formyl-CoA is hydrolyzed to formate, which can be further metabolized.[8]

Degradation Pathway Diagram





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Peroxisomal α -oxidation of 2-Hydroxytetradecanoic Acid.



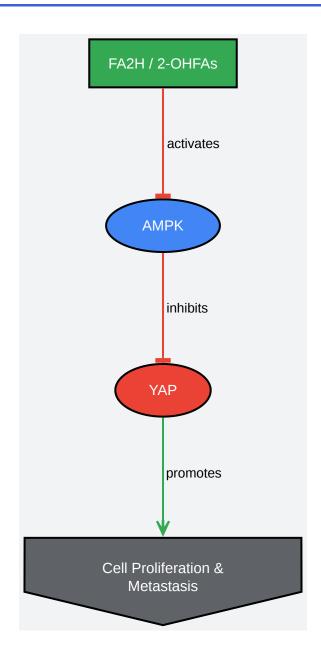
Role in Metabolic Signaling

Recent evidence highlights the role of 2-hydroxy fatty acids and their parent enzyme, FA2H, in various signaling pathways, particularly in the context of cancer. A low expression of FA2H has been associated with a poor prognosis in several cancers, including gastric and colorectal cancer.[2][6]

The AMPK/YAP Signaling Axis in Colorectal Cancer

In colorectal cancer, FA2H expression is significantly suppressed.[1] The restoration of 2-OHFA levels, through either genetic manipulation of FA2H or treatment with (R)-2-hydroxy palmitic acid (a related 2-OHFA), has been shown to inhibit cancer cell proliferation and migration.[1] This effect is mediated through the AMP-activated protein kinase (AMPK)/Yes-associated protein (YAP) pathway.[1] The accumulation of polyunsaturated fatty acids due to FA2H overexpression may lead to nutrient deficiency, activating AMPK. Activated AMPK then phosphorylates and inhibits YAP, a transcriptional co-activator that promotes cell growth and proliferation.[1][11][12]





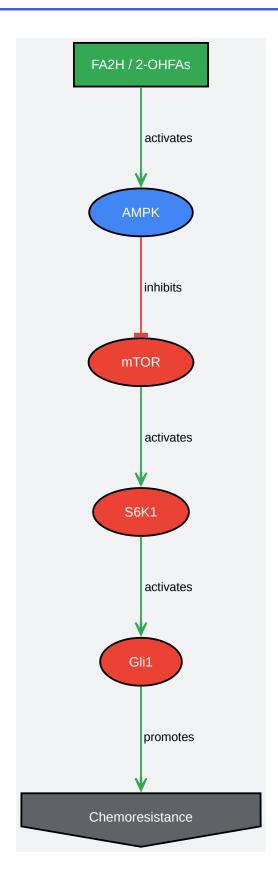
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FA2H/2-OHFA-mediated AMPK/YAP signaling.

The mTOR/S6K1/Gli1 Pathway in Gastric Cancer

In gastric cancer, lower levels of FA2H are associated with decreased chemosensitivity.[2] The mechanism involves the activation of the mTOR/S6K1/Gli1 pathway.[2][13] 2-OHFAs, the products of FA2H, can inhibit this pathway, thereby increasing the sensitivity of cancer cells to cisplatin.[2] This inhibition is thought to be mediated by the activation of AMPK, which in turn inhibits mTOR.[2][13]





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FA2H/2-OHFA-mediated mTOR/S6K1/Gli1 signaling.



Experimental Protocols Synthesis of Methyl 2-hydroxytetradecanoate

A general protocol for the synthesis of fatty acid methyl esters (FAMEs) from hydroxy fatty acids can be adapted for **methyl 2-hydroxytetradecanoate**.

Materials:

- · 2-Hydroxytetradecanoic acid
- Methanol (anhydrous)
- Boron trichloride-methanol solution (12% w/w) or acetyl chloride
- Hexane
- Water (deionized)
- Sodium sulfate (anhydrous)
- Reaction vials with screw caps
- · Heating block or water bath
- Vortex mixer
- Centrifuge

Procedure:

- Weigh 1-10 mg of 2-hydroxytetradecanoic acid into a reaction vial.
- Add 1 mL of 12% BCl₃-methanol solution. Alternatively, add 1 mL of anhydrous methanol followed by 200 μL of acetyl chloride dropwise.
- Seal the vial tightly and heat at 60-80°C for 30-60 minutes.
- Cool the reaction mixture to room temperature.



- Add 1 mL of water and 1 mL of hexane to the vial.
- Vortex vigorously for 1-2 minutes to extract the methyl ester into the hexane layer.
- Centrifuge at low speed to separate the phases.
- Carefully transfer the upper hexane layer to a clean vial.
- Dry the hexane extract over anhydrous sodium sulfate.
- The resulting solution contains **methyl 2-hydroxytetradecanoate** and is ready for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the hydroxyl group of **methyl 2-hydroxytetradecanoate** should be derivatized, typically by trimethylsilylation, to improve volatility and chromatographic performance.

5.2.1. TMS Derivatization Protocol

Materials:

- Sample containing **methyl 2-hydroxytetradecanoate** in an aprotic solvent (e.g., hexane)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
- Pyridine (anhydrous)
- · GC vials with inserts
- · Heating block

Procedure:

 Evaporate the solvent from the methyl 2-hydroxytetradecanoate sample under a stream of nitrogen.



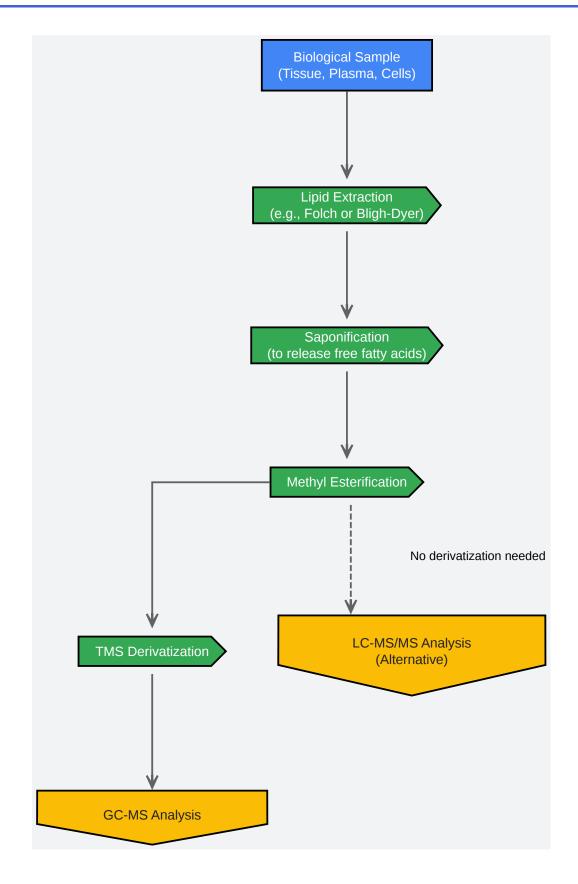
- Add 50 μ L of BSTFA + 1% TMCS and 50 μ L of anhydrous pyridine to the dried sample.
- Seal the vial and heat at 60-70°C for 30 minutes.
- Cool the vial to room temperature before injection into the GC-MS.

5.2.2. GC-MS Parameters (Example)

- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or similar non-polar column.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-550.

Workflow for Analysis from Biological Samples





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Workflow for the analysis of 2-hydroxy fatty acids.



Conclusion

Methyl 2-hydroxytetradecanoate and its corresponding free acid are emerging as important molecules in the landscape of lipid metabolism and cell signaling. The biosynthetic pathway, primarily governed by FA2H, and the degradation pathway via peroxisomal α -oxidation are well-defined. The involvement of 2-hydroxy fatty acids in critical signaling pathways, such as the AMPK/YAP and mTOR/S6K1/Gli1 axes, underscores their potential as therapeutic targets, particularly in oncology. Further research is warranted to elucidate the specific roles of the methyl ester form in biological systems and to develop more targeted analytical and therapeutic strategies based on this unique class of lipids. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals in this exciting field.

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